6-Chloro-8-methoxyimidazo[1,2-a]pyrazine chemical structure properties
6-Chloro-8-methoxyimidazo[1,2-a]pyrazine chemical structure properties
Topic: 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine Chemical Structure Properties Content Type: Technical Monograph / Research Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
A Privileged Scaffold for Kinase Inhibitor Discovery[1]
Executive Summary
6-Chloro-8-methoxyimidazo[1,2-a]pyrazine (CAS: Derivative dependent; Core scaffold analysis) represents a high-value heterocyclic intermediate in modern medicinal chemistry.[1] Belonging to the "privileged scaffold" class of imidazo[1,2-a]pyrazines, this specific substitution pattern—combining a halogen handle at C6 with an electron-donating methoxy group at C8—offers a unique electronic profile. It is widely utilized as a precursor for ATP-competitive kinase inhibitors (e.g., targeting Syk, BTK, and ATR pathways) and as a core for modulating G-protein-coupled receptors (GPCRs).[1]
This guide dissects the physicochemical properties, synthetic pathways, and reactivity logic required to utilize this molecule effectively in drug development campaigns.
Chemical Identity & Physicochemical Properties[2][3][4][5][6]
The molecule features a fused 5,6-bicyclic system.[1][2] The bridgehead nitrogen (N4) and the imidazo-nitrogen (N1) create a planar, aromatic system with distinct electronic zones suitable for orthogonal functionalization.
| Property | Value / Description |
| IUPAC Name | 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine |
| Molecular Formula | C₇H₆ClN₃O |
| Molecular Weight | 183.59 g/mol |
| Core Scaffold | Imidazo[1,2-a]pyrazine |
| Key Substituents | Chlorine (C6), Methoxy (C8) |
| H-Bond Acceptors | 3 (N1, N4, O-Methoxy) |
| H-Bond Donors | 0 |
| Predicted LogP | ~1.5 – 1.8 (Lipophilic) |
| pKa (Conj.[1][3][4] Acid) | ~3.0 – 4.0 (Protonation occurs at N1) |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM; Low solubility in water |
Structural Analysis & Electronic Reactivity
The imidazo[1,2-a]pyrazine core is electronically amphoteric, allowing it to react with both electrophiles and nucleophiles depending on the position.
Electronic Bias
-
N1 Position: The most basic nitrogen, serving as the site for protonation or metal coordination.
-
C3 Position (Nucleophilic): The imidazole ring is electron-rich.[1] The C3 carbon is the primary site for Electrophilic Aromatic Substitution (SEAr) (e.g., halogenation, formylation).
-
C6 Position (Electrophilic Handle): The chlorine atom at C6 is activated for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] It is generally less reactive toward S_NAr than the C8 position in di-halo variants, but in this molecule, the C8-methoxy group deactivates the ring slightly, making C6 the primary cross-coupling site.
-
C8 Position (Electronic Modulator): The methoxy group acts as an electron-donating group (EDG) via resonance.[1] This increases the electron density of the pyrazine ring compared to the 8-chloro analog, potentially stabilizing the system against oxidative degradation while influencing the pKa of N1.
Reactivity Map (Graphviz Diagram)[1]
Caption: Orthogonal reactivity profile showing the three primary sites for chemical modification.
Synthetic Pathways[6][7][8][9]
Synthesis typically follows two main strategies: De Novo ring construction or functional group interconversion from a di-halo precursor.[1]
Protocol A: Condensation Strategy (De Novo)
This method constructs the imidazole ring onto a pre-existing pyrazine.
-
Starting Material: 2-Amino-3-chloro-5-methoxypyrazine .
-
Note: If this specific pyrazine is unavailable, it can be generated from 2-amino-3,5-dichloropyrazine via selective methoxylation (see Protocol B logic).[1]
-
-
Reagent: Chloroacetaldehyde (typically 50% aq.[1] solution) or bromoacetaldehyde diethyl acetal.[1]
-
Conditions: Reflux in ethanol or n-butanol with NaHCO₃ or mild acid catalysis.
-
Mechanism: The exocyclic amine attacks the aldehyde carbonyl, followed by alkylation of the ring nitrogen by the alpha-halide, and subsequent dehydration/aromatization.
-
Yield: Generally 60–80%.[1]
Protocol B: Selective Displacement (S_NAr)
This is the preferred industrial route if 6,8-dichloroimidazo[1,2-a]pyrazine is the starting stock.[1]
-
Starting Material: 6,8-Dichloroimidazo[1,2-a]pyrazine.[1]
-
Reagent: Sodium Methoxide (NaOMe) in Methanol.
-
Conditions: 0°C to Room Temperature.
-
Selectivity Logic: The C8 position is more electrophilic (para-like to the bridgehead N4) and less sterically hindered than C6. Nucleophilic attack occurs preferentially at C8, displacing the chlorine to form the 8-methoxy product.
-
Validation: Monitor via LC-MS. The product (Mass ~183) will replace the starting material (Mass ~187/189).
Experimental Protocol: S_NAr Synthesis of 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine
Standardized Laboratory Procedure
-
Setup: Charge a dry round-bottom flask with 6,8-dichloroimidazo[1,2-a]pyrazine (1.0 eq) and anhydrous Methanol (10 V).
-
Addition: Cool the solution to 0°C. Dropwise add Sodium Methoxide (1.05 eq, 25% wt in MeOH) over 15 minutes.
-
Reaction: Stir at 0°C for 1 hour, then warm to 20°C. Monitor by TLC/LC-MS for disappearance of starting material.
-
Quench: Concentrate solvent to ~20% volume. Pour residue into ice-water.[1]
-
Isolation: Filter the resulting precipitate. Wash with cold water.[1] Dry under vacuum at 45°C.[1]
-
Purification: Recrystallization from EtOH/Water if necessary.
Medicinal Chemistry Applications
The 6-chloro-8-methoxyimidazo[1,2-a]pyrazine scaffold is a bioisostere of purine, making it highly effective for ATP-competitive inhibition.[1]
Kinase Selectivity[1]
-
Hinge Binding: The N1 nitrogen and the C8 substituent often interact with the hinge region of kinases. The methoxy group can serve as a hydrogen bond acceptor or a steric filler to induce selectivity.
-
Target Classes:
-
Syk (Spleen Tyrosine Kinase): Analogs (often with 8-amino, but derived from 8-methoxy/chloro) are potent Syk inhibitors (e.g., Entospletinib derivatives).[1]
-
Aurora Kinases: 3-substituted variants show high affinity.[1]
-
ATR Kinase: Ceralasertib utilizes the imidazopyrazine core, highlighting the scaffold's stability and bioavailability.
-
SAR (Structure-Activity Relationship) Workflow
Caption: Sequential functionalization strategy for library generation.
Handling & Safety Data
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]
-
GHS Signal Word: Warning.[1]
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The methoxy group is relatively stable, but the imidazo-ring can be sensitive to strong oxidation.[1]
-
Solvent Compatibility: Avoid strong acids which may protonate N1 and alter reactivity or cause hydrolysis of the methoxy ether.
References
-
Vertex Pharmaceuticals. (2018).[1] Discovery of Imidazo[1,2-a]pyrazines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters. [1]
-
Knochel, P., et al. (2023). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Science.
-
AstraZeneca. (2013).[1] Discovery and Characterization of AZD6738 (Ceralasertib), a Potent Inhibitor of ATR Kinase. Cancer Research.[1][5][6]
-
ChemicalBook. (2024).[1] 6-Chloro-8-methoxy-imidazo[1,2-a]pyrazine-2-carbaldehyde Properties and CAS Data.
-
BenchChem. (2025).[1][7] Synthesis of Substituted Pyrazines: Protocols for Nucleophilic Aromatic Substitution. [1]
Sources
- 1. genophore.com [genophore.com]
- 2. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceralasertib - Wikipedia [en.wikipedia.org]
- 4. Entospletinib | C23H21N7O | CID 59473233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ceralasertib - NCI [dctd.cancer.gov]
- 6. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
